2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}
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Overview
Description
2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole core, which is a heterocyclic compound containing both nitrogen and oxygen atoms. The presence of cyclohexyl and ethylhexyl groups further enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} typically involves a multi-step process One common method is the condensation reaction between 2-aminophenol and a suitable aldehyde or ketone, followed by cyclization to form the benzoxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with various biological molecules, potentially inhibiting or activating specific pathways. The cyclohexyl and ethylhexyl groups may enhance its binding affinity and stability, leading to more effective interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis(5-{[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propyl]oxy}phenol)
- 4′,4′′′′- (1,4-Phenylene)bis (2,2′:6′,2′′-terpyridine)
Uniqueness
2,2’-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole} stands out due to its unique combination of structural features, including the benzoxazole core and the presence of cyclohexyl and ethylhexyl groups
Properties
CAS No. |
393185-76-7 |
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Molecular Formula |
C48H64N2O4 |
Molecular Weight |
733.0 g/mol |
IUPAC Name |
5-cyclohexyl-2-[4-[5-cyclohexyl-6-(2-ethylhexoxy)-1,3-benzoxazol-2-yl]phenyl]-6-(2-ethylhexoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C48H64N2O4/c1-5-9-17-33(7-3)31-51-43-29-45-41(27-39(43)35-19-13-11-14-20-35)49-47(53-45)37-23-25-38(26-24-37)48-50-42-28-40(36-21-15-12-16-22-36)44(30-46(42)54-48)52-32-34(8-4)18-10-6-2/h23-30,33-36H,5-22,31-32H2,1-4H3 |
InChI Key |
NLNDTEDPAJBVKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC2=C(C=C1C3CCCCC3)N=C(O2)C4=CC=C(C=C4)C5=NC6=C(O5)C=C(C(=C6)C7CCCCC7)OCC(CC)CCCC |
Origin of Product |
United States |
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